molecular formula C12H15N3O2S B2457844 1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899941-09-4

1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2457844
CAS No.: 899941-09-4
M. Wt: 265.33
InChI Key: OEAQQOABOUJYCW-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular structure of these compounds involves a pyrimidine ring fused with a pyridine ring . The specific positions of functional groups can vary, leading to different derivatives with potentially different properties .


Chemical Reactions Analysis

The synthesis of these compounds involves heating under reflux with MeONa in BuOH . The reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Scientific Research Applications

Photophysical Properties and pH-Sensing Application

One study explored the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, demonstrating their application as novel colorimetric pH sensors and logic gates due to their reversible protonation and dramatic color changes. This research underscores the potential of pyrimidine derivatives in developing advanced materials for sensing applications (Han Yan et al., 2017).

Regioselective Synthesis

Another study reported on the regioselective synthesis of pyrimidine-annelated heterocycles, highlighting the versatility of pyrimidine derivatives in organic synthesis. The thermal rearrangement processes employed in this study offer a pathway for synthesizing structurally diverse pyrimidine-annelated heterocycles with potential applications in medicinal chemistry (K. C. Majumdar & U. Das, 1997).

Efficient Synthesis Methods

Efficient synthesis methods for pyrimido[4,5-d]pyrimidine derivatives have been developed, illustrating the compound's relevance in streamlining the production of pharmaceuticals. Such methods involve multi-component reactions that yield pyrimidine derivatives in good conditions, signifying improvements in the synthesis of pharmaceutical ingredients (A. Bazgir et al., 2008).

Novel Multicomponent Synthesis

Research has also been conducted on the novel multicomponent synthesis of pyridine-pyrimidines catalyzed by ionic liquids, showcasing the role of pyrimidine derivatives in facilitating the development of new catalytic processes. This approach emphasizes the utility of pyrimidine derivatives in green chemistry and the synthesis of complex molecules (Fahime Rahmani et al., 2018).

Crystal Structures

Studies on the crystal structures of pyrimidine derivatives have provided insights into their molecular interactions, crucial for designing materials with specific properties. The understanding of hydrogen bonding and pi-pi stacking interactions in these compounds can guide the design of new materials and pharmaceuticals (Jorge Trilleras et al., 2009).

Future Directions

The future directions in the research of these compounds involve the synthesis of new derivatives with potentially improved properties, as well as the further evaluation of their chemical properties and biological activity .

Properties

IUPAC Name

1,3-dimethyl-5-propylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAQQOABOUJYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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